molecular formula C16H21N3O6S B15003572 ethyl N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycylglycinate

ethyl N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycylglycinate

Cat. No.: B15003572
M. Wt: 383.4 g/mol
InChI Key: WAUCQXADDJZRSS-UHFFFAOYSA-N
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Description

Ethyl N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycylglycinate is a complex organic compound that features a pyrrolidinone ring, a sulfonyl group, and a glycylglycinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycylglycinate typically involves multiple steps. One common route includes the reaction of 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride with ethyl glycylglycinate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycylglycinate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycylglycinate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycylglycinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group and pyrrolidinone ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(2-oxopyrrolidin-1-yl)phenyl)sulfonyl)-beta-alanine
  • Ethyl [4-(2-oxopyrrolidin-1-yl)phenyl]acetate

Uniqueness

Ethyl N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycylglycinate is unique due to its combination of a pyrrolidinone ring, sulfonyl group, and glycylglycinate moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H21N3O6S

Molecular Weight

383.4 g/mol

IUPAC Name

ethyl 2-[[2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]acetyl]amino]acetate

InChI

InChI=1S/C16H21N3O6S/c1-2-25-16(22)11-17-14(20)10-18-26(23,24)13-7-5-12(6-8-13)19-9-3-4-15(19)21/h5-8,18H,2-4,9-11H2,1H3,(H,17,20)

InChI Key

WAUCQXADDJZRSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O

Origin of Product

United States

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